molecular formula C20H32NaO2 B027794 Sodium arachidonate CAS No. 6610-25-9

Sodium arachidonate

Cat. No.: B027794
CAS No.: 6610-25-9
M. Wt: 327.5 g/mol
InChI Key: RMBLTWUTZAFABA-XVSDJDOKSA-N
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Description

Arachidonic acid (sodium salt) is a polyunsaturated omega-6 fatty acid constituent of the phospholipids of cell membranes. It is a 20-carbon chain that contains four cis double bonds, which allow the free acid form of arachidonic acid to be an insoluble oil. This can be converted to the water-soluble sodium salt form within the normal physiological pH range . Arachidonic acid and its metabolites play important roles in various biological processes, including signal transduction, smooth muscle contraction, chemotaxis, cell proliferation, differentiation, and apoptosis .

Mechanism of Action

Target of Action

Sodium arachidonate, a salt form of arachidonic acid (AA), primarily targets enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These enzymes play crucial roles in the metabolism of AA, leading to the production of various metabolites that trigger different inflammatory responses .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular functions. For instance, the interaction of AA with COX enzymes leads to the production of prostaglandins, which are key players in inflammation and pain signaling . Similarly, the interaction with LOX enzymes results in the production of leukotrienes, which are involved in inflammatory responses .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized by COX, LOX, and CYP450 enzymes into various metabolites, including prostaglandins, thromboxanes, and leukotrienes . These metabolites play significant roles in various physiological processes, including inflammation, pain signaling, and regulation of renal ion transport .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is a white to off-white waxy solid that is soluble in water, ethanol, and methanol . It is also known to be very sensitive to oxidation and will deteriorate rapidly in air .

Result of Action

The action of this compound at the molecular and cellular level results in the production of various metabolites that have significant biological effects. For example, the production of prostaglandins and leukotrienes can lead to heightened excitability of the peripheral somatosensory system, contributing to pain exacerbation . Additionally, these metabolites can trigger different inflammatory responses, leading to potential damage to organs such as the kidney .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can lead to the autooxidation of this compound, affecting its stability . Furthermore, the balance between arachidonic acid and its parental compound linoleic acid in the diet can influence the inflammatory state, which is a key aspect of numerous kidney diseases .

Biochemical Analysis

Biochemical Properties

Sodium arachidonate interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized by three types of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These interactions lead to the conversion of this compound into various metabolites that trigger different biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a key role in the development of inflammation as intercellular pro-inflammatory mediators, but also promotes the excitability of the peripheral somatosensory system, contributing to pain exacerbation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can react with molecular oxygen nonenzymatically, contributing to oxidative stress, or through the actions of COX, LOX, and CYP450 enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound is very sensitive to oxidation and will turn yellow and deteriorate rapidly in air . Moreover, the stability of an aqueous solution of this product is very poor with oxidation of the double bonds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, higher doses of this compound are needed to suppress inflammation than are required to inhibit prostaglandin synthesis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is a precursor in the formation of leukotrienes, prostaglandins, and thromboxanes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, it is believed to contribute to cellular differentiation in reticulocytes and promote the excitability of the peripheral somatosensory system in leukocytes and airway cells .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, it is a major component of cell membrane lipids, contributing to cell membrane structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic acid can be synthesized from linoleic acid through a series of desaturation and elongation reactions. The sodium salt form is prepared by neutralizing the free acid with sodium hydroxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of arachidonic acid (sodium salt) often involves microbial fermentation using strains such as Mortierella alpina. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to obtain the sodium salt form .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Cyclooxygenase and lipoxygenase enzymes, molecular oxygen.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Alcohols, amines, and appropriate catalysts.

Major Products:

Comparison with Similar Compounds

    Linoleic acid: A precursor to arachidonic acid, also an omega-6 fatty acid.

    Eicosapentaenoic acid: An omega-3 fatty acid with similar roles in inflammation and cell signaling.

    Docosahexaenoic acid: Another omega-3 fatty acid important for brain function and development.

Uniqueness: Arachidonic acid is unique due to its specific role as a precursor to a wide range of bioactive lipids, including prostaglandins, thromboxanes, and leukotrienes. These metabolites have distinct and critical roles in inflammation, immune response, and other physiological processes .

Properties

CAS No.

6610-25-9

Molecular Formula

C20H32NaO2

Molecular Weight

327.5 g/mol

IUPAC Name

sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/b7-6-,10-9-,13-12-,16-15-;

InChI Key

RMBLTWUTZAFABA-XVSDJDOKSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.[Na]

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O.[Na]

Synonyms

(all-Z)-5,8,11,14-Eicosatetraenoic acid
Arachidonate, Sodium
Arachidonic Acid
Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled
Arachidonic Acid, (all-Z)-isomer, 3H-Labeled
Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer
Arachidonic Acid, Cerium Salt, (all-Z)-Isomer
Arachidonic Acid, Cesium Salt, (all-Z)-Isomer
Arachidonic Acid, Lithium Salt, (all-Z)-Isomer
Arachidonic Acid, Potassium Salt, (all-Z)-Isomer
Arachidonic Acid, Sodium Salt
Arachidonic Acid, Sodium Salt, (all-Z)-Isomer
Arachidonic Acid, Zinc Salt, (all-Z)-Isomer
Sodium Arachidonate
Vitamin F

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium arachidonate
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Sodium arachidonate

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